molecular formula C22H18N2O4S B2553397 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid CAS No. 2091737-71-0

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B2553397
CAS No.: 2091737-71-0
M. Wt: 406.46
InChI Key: QVIPEKSVOJUQPE-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiazolo[4,5-c]pyridine family and features a fluoren-9-ylmethoxy carbonyl group attached to its core structure[_{{{CITATION{{{_1{5- { [ (9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H- [1,3]thiazolo 4 .... Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[4,5-c]pyridine core. One common approach is the cyclization of appropriately substituted 2-aminopyridines with thiosemicarbazides under acidic conditions[_{{{CITATION{{{_1{5- { [ (9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H- [1,3]thiazolo 4 ...

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{5- { [ (9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H- [1,3]thiazolo 4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid

  • 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Uniqueness: This compound is unique due to its specific structural features, such as the thiazolo[4,5-c]pyridine core and the fluoren-9-ylmethoxy carbonyl group

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-21(26)20-23-18-11-24(10-9-19(18)29-20)22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIPEKSVOJUQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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